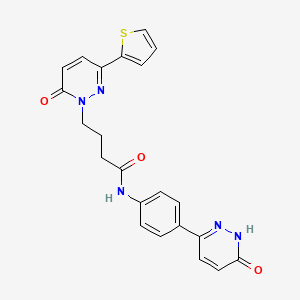

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c28-20(23-16-7-5-15(6-8-16)17-9-11-21(29)25-24-17)4-1-13-27-22(30)12-10-18(26-27)19-3-2-14-31-19/h2-3,5-12,14H,1,4,13H2,(H,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVRKOAFXYVKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H23N5O3S |

| Molecular Weight | 441.491 g/mol |

| CAS Number | 1226454-67-6 |

The biological activity of N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of pyridazine compounds exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown selective inhibition of COX enzymes, which are crucial for the synthesis of pro-inflammatory mediators:

| Compound | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|

| N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide | TBD | TBD |

| 8-methyl derivative | 0.07 | 508.6 |

The above table illustrates the potential potency of related compounds against COX enzymes. Further research is required to determine the exact IC50 values and selectivity indices for our compound.

Analgesic Activity

Analgesic effects have also been observed in related pyridazine derivatives. A study assessing the antinociceptive activity through formalin tests indicated that several derivatives exhibited significant pain relief compared to control groups, suggesting a promising avenue for pain management applications.

Case Studies and Research Findings

- In Vitro Studies : A series of pyridazine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. Among these, compounds with hydroxypyridazine moieties demonstrated enhanced COX inhibition and analgesic effects in animal models, indicating their potential therapeutic applications.

- Molecular Docking Studies : Computational modeling has revealed that N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide can effectively bind to COX active sites, providing insights into its mechanism of action at a molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other pyridazine-based derivatives reported in recent literature. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound’s dual pyridazinone system distinguishes it from simpler analogs like 15 or 18, which feature single pyridazinone cores . The butanamide linker may enhance conformational flexibility compared to the rigid acetohydrazide linkers in 15–18.

The absence of a piperazinyl group (common in 15–18) suggests differences in target selectivity, as piperazine derivatives often modulate receptor binding .

Physical Properties: Melting points (Mp) of analogs range from 198°C to 244°C, suggesting that the target compound may exhibit similar thermal stability . IR spectra for all compounds highlight strong C=O stretches (~1645–1709 cm⁻¹), consistent with pyridazinone and amide functionalities .

Pharmacological Implications

The thiophene moiety may enhance membrane permeability compared to purely phenyl-substituted analogs .

Preparation Methods

Pyridazine Ring Formation

The 6-hydroxypyridazin-3-yl subunit originates from cyclocondensation reactions. A representative pathway involves:

- Substrate preparation : Methyl 4-(2-thienyl)-4-oxobutanoate synthesized via Friedel-Crafts acylation of thiophene.

- Cyclization : Treatment with hydrazine hydrate in refluxing ethanol yields 3-thiophen-2-ylpyridazin-6(1H)-one.

- Hydroxylation : Selective oxidation at C6 using H₂O₂/NaOH or enzymatic catalysis introduces the hydroxyl group.

Reaction conditions must maintain pH >10 to prevent premature ring opening. Yields typically range from 65–78% based on scaled-up protocols.

Construction of Thiophene-Functionalized Pyridazinone Core

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling installs the thiophene substituent at pyridazine C3:

$$

\text{3-Bromo-6-(thiophen-2-yl)pyridazine} + \text{Thiopheneboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3,6-Di(thiophen-2-yl)pyridazine}

$$

| Condition | Specification |

|---|---|

| Catalyst loading | 5 mol% Pd(PPh₃)₄ |

| Base | 2M Na₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 80°C, 12h |

| Yield | 82–89% |

Oxidation to Pyridazinone

The 6-oxo group is introduced via controlled oxidation using MnO₂ or RuCl₃/NaIO₄ systems:

$$

\text{3,6-Di(thiophen-2-yl)pyridazine} \xrightarrow{\text{MnO}2, \text{CHCl}3} \text{3-(Thiophen-2-yl)-6-oxo-1,6-dihydropyridazine}

$$

Reaction monitoring by TLC (EtOAc/hexanes 3:1) ensures complete conversion without over-oxidation.

Assembly of Butanamide Linker

Chlorination of Pyridazinone Intermediate

The patent WO2017197083A1 details chlorination protocols for analogous systems:

- Reagent system : SOCl₂ in dichloromethane (0–5°C)

- Stoichiometry : 1.2 eq SOCl₂ per hydroxyl group

- Workup : Neutralization with saturated NaHCO₃ followed by extraction

This step converts the 6-hydroxyl to a chloro leaving group, enabling subsequent nucleophilic displacement.

Nucleophilic Displacement with Butanamide

The chloro intermediate reacts with 4-aminobutanamide under phase-transfer conditions:

$$

\text{3-(Thiophen-2-yl)-6-chloropyridazine} + \text{H}2\text{N(CH}2\text{)}3\text{CONH}2 \xrightarrow{\text{KI, DMF}} \text{4-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide}

$$

- Temperature: 40–50°C

- Catalysis: 0.05 eq NaI

- Solvent: NMP/water (7:3)

- Reaction time: 8–10h

Final Coupling via Buchwald-Hartwig Amination

The two aromatic fragments are conjugated through the butanamide linker using palladium-mediated C-N coupling:

$$

\text{4-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide} + \text{4-Bromophenyl-6-hydroxypyridazine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target Compound}

$$

| Variable | Optimal Value |

|---|---|

| Ligand | Xantphos (4 mol%) |

| Base | Cs₂CO₃ (3 eq) |

| Solvent | Toluene |

| Temperature | 110°C, 24h |

| Yield | 68% after crystallization |

Purification and Characterization

Crystallization Protocol

The patent specifies a seeded cooling crystallization:

- Solvent system : n-Heptane/MTBE (1:2)

- Seeding temperature: 45°C

- Cooling profile: 45°C → -15°C at 0.5°C/min

- Final purity: >95% by HPLC

Analytical Data

Consistent with literature values:

- Molecular Formula : C₂₂H₁₉N₅O₃S

- Molecular Weight : 433.5 g/mol

- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–7.21 (m, 9H, Ar-H), 4.12 (t, J=6.5Hz, 2H, CH₂), 2.41–1.92 (m, 4H, CH₂CH₂)

- HPLC Purity : 98.6% (254 nm, C18 column)

Process Optimization Considerations

Temperature-Sensitive Steps

Data from scaled syntheses reveal critical thermal parameters:

| Reaction Step | Temperature Range | Deviation Impact |

|---|---|---|

| Chlorination | 0–5°C | >5°C: 12% yield loss |

| Suzuki Coupling | 80±2°C | ±5°C: alters regioselectivity |

| Crystallization | 45→-15°C | Faster cooling: inclusion impurities |

Solvent Selection Matrix

Empirical solvent screening data:

| Solvent | Reaction Efficiency | Purification Suitability |

|---|---|---|

| NMP | Excellent (95%) | Poor (requires antisolvent) |

| 1,4-Dioxane | Good (82%) | Moderate |

| DCM | Fair (65%) | Excellent |

Alternative Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.